3-Acetylthianaphthene

説明

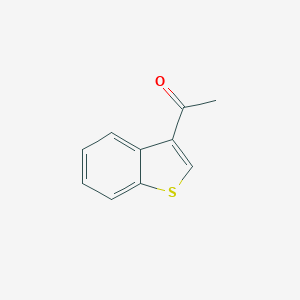

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1-benzothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTZKDDWXHQKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074457 | |

| Record name | 3-Acetylbenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-05-8 | |

| Record name | 3-Acetylbenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, methyl 3-thianaphthenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylthianaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylbenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzothiophen-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetylbenzothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ9UT5BNM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 3 Acetylthianaphthene

Direct Functionalization Strategies of the Thianaphthene (B1666688) Nucleus

Direct functionalization is often the most efficient route to 3-acetylthianaphthene, leveraging the inherent reactivity of the heterocyclic ring system.

The most common method for introducing an acetyl group onto the thianaphthene ring is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves treating thianaphthene (benzo[b]thiophene) with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a catalyst. organic-chemistry.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thianaphthene ring. The resulting ketone product forms a complex with the catalyst, which typically requires a stoichiometric amount of the catalyst to be used. organic-chemistry.org The reaction is usually quenched with water to decompose the complex and isolate the final product. google.com

The general reaction is as follows:

Thianaphthene + Acetyl Chloride/Acetic Anhydride --(Catalyst)--> this compound

This method is widely employed due to its reliability and the ready availability of starting materials.

A critical aspect of thianaphthene chemistry is the regioselectivity of electrophilic substitution. The benzo[b]thiophene ring system is aromatic and undergoes electrophilic attack preferentially at the 3-position of the thiophene (B33073) ring. chemicalbook.com This selectivity is in contrast to isolated thiophene, where substitution favors the 2-position.

The preference for C3-substitution in thianaphthene is due to the relative stability of the Wheland intermediate (also known as a sigma complex) formed during the reaction. When the electrophile attacks the C3 position, the positive charge can be delocalized over both the thiophene and the fused benzene (B151609) ring without disrupting the benzene aromaticity in all resonance structures. Attack at the C2 position leads to an intermediate where one of the resonance structures disrupts the benzenoid sextet, making it less stable. Consequently, the activation energy for C3 attack is lower, making it the kinetically and thermodynamically favored pathway for electrophilic substitution. chemicalbook.comacs.org

A variety of catalysts can be employed to facilitate the Friedel-Crafts acetylation of thianaphthene. The choice of catalyst can influence reaction conditions, yields, and environmental impact.

Traditional Lewis Acids: Strong Lewis acids are the conventional catalysts for this transformation. Aluminum chloride (AlCl₃) is the most frequently used, typically in stoichiometric amounts or greater. google.com Other Lewis acids like stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) are also effective. These catalysts are highly active but suffer from several drawbacks, including moisture sensitivity, the generation of corrosive hydrogen halide byproducts, and the formation of large amounts of waste during aqueous workup. rsc.org The reactions are often conducted in inert solvents such as dichloromethane (B109758) or 1,2-dichloroethane. google.com

Heterogeneous and Green Catalysts: To overcome the limitations of traditional Lewis acids, research has focused on developing more sustainable catalytic systems. Solid acid catalysts, particularly zeolites like Hβ, have emerged as excellent catalysts for Friedel-Crafts acylation. eurekaselect.comksu.edu.saresearchgate.net Zeolites offer high regioselectivity, operational simplicity, and the significant advantage of being recoverable and reusable, which minimizes waste. eurekaselect.comksu.edu.sa Other solid catalysts, such as zinc oxide (ZnO) and single-crystalline SnO₂ nanosheets, have also been shown to effectively catalyze acylation reactions, often under solvent-free conditions. researchgate.netacs.org

The table below summarizes various catalytic systems used for Friedel-Crafts acylation.

| Catalyst System | Typical Acylating Agent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | High reactivity, widely used | Stoichiometric amounts needed, moisture sensitive, waste generation | google.com |

| Zeolites (e.g., Hβ) | Acetic Anhydride | Reusable, high regioselectivity, environmentally friendly | May require higher temperatures | eurekaselect.comresearchgate.net |

| Zinc Oxide (ZnO) | Acetyl Chloride | Efficient under solvent-free conditions, mild conditions | Less common than traditional Lewis acids | researchgate.net |

| Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Acetic Anhydride | Acts as both catalyst and green solvent, recyclable, low toxicity | May require microwave irradiation for efficiency | rsc.org |

| Methanesulfonic Anhydride | Carboxylic Acids | Metal- and halogen-free, minimal waste | Requires preparation of the anhydride reagent | acs.org |

Multi-Step Synthesis of this compound and Related Precursors

While direct acetylation is common, multi-step sequences can also be employed to synthesize this compound, particularly when specific substitution patterns on the benzene ring are desired or when building the thianaphthene nucleus from acyclic precursors.

One plausible multi-step approach involves the synthesis and subsequent functional group transformation of a 3-substituted thianaphthene. For instance, thianaphthene-3-carboxaldehyde can serve as a versatile intermediate. sigmaaldrich.comsigmaaldrich.com This aldehyde can be synthesized and then converted to the 3-acetyl derivative through a two-step process:

Grignard Reaction: Reaction of thianaphthene-3-carboxaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form 1-(benzo[b]thiophen-3-yl)ethanol.

Oxidation: Subsequent oxidation of the secondary alcohol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation yields this compound.

Another strategy starts with benzo[b]thiophene-3-carboxylic acid. nih.gov The carboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride. This acyl chloride can then be reacted with an organocuprate reagent, such as lithium dimethylcuprate, to furnish the desired ketone, this compound.

Syntheses that construct the thianaphthene ring itself can also be tailored to produce precursors for this compound. For example, methods involving the cyclization of ortho-alkynylthioanisoles or the reaction of arynes with alkynyl sulfides can generate 3-substituted thianaphthenes, which could then be elaborated to the acetyl derivative. organic-chemistry.orgnih.govrsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic ketones, including this compound, to reduce environmental impact. researchgate.net Key strategies include the use of benign solvents, reusable catalysts, and energy-efficient reaction conditions.

As mentioned in section 2.1.3, the replacement of traditional, homogeneous Lewis acids with solid, heterogeneous catalysts is a major focus. Zeolites, clays, and metal oxides are advantageous as they can be easily separated from the reaction mixture by filtration and reused multiple times, drastically reducing waste. eurekaselect.comresearchgate.net

The development of solvent-free reaction conditions is another significant green approach. Friedel-Crafts acylations catalyzed by zinc oxide or SnO₂ nanosheets have been successfully performed without any solvent, which simplifies purification and eliminates the use of volatile and often hazardous organic solvents. researchgate.netacs.org

Furthermore, the use of alternative energy sources like microwave irradiation can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. rsc.org Deep eutectic solvents, which are biodegradable and have low toxicity, can serve as both the catalyst and the reaction medium, offering a recyclable and environmentally friendly system for acylation. rsc.org

Chemical Transformations and Mechanistic Investigations of 3 Acetylthianaphthene

Oxidation Reactions and Product Characterization

The sulfur atom in the thianaphthene (B1666688) ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These transformations significantly alter the electronic properties and reactivity of the molecule. jchemrev.comresearchgate.netresearchgate.net The controlled oxidation of sulfides is a critical synthetic challenge, as over-oxidation to the sulfone is a common side reaction. researchgate.netnih.gov

Various oxidizing agents can be employed for this purpose, with reagents like hydrogen peroxide, often in the presence of catalysts or in acidic media like glacial acetic acid, being common choices due to their efficiency and cleaner reaction profiles. nih.gov Other reagents used for the oxidation of sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA), nitric acid, and potassium permanganate (B83412) (KMnO4). jchemrev.comresearchgate.net The choice of oxidant and reaction conditions is crucial to selectively obtain the sulfoxide (B87167) without further oxidation to the sulfone. organic-chemistry.org

The oxidation of the sulfur atom from a sulfide (B99878) to a sulfoxide and then to a sulfone changes its character from electron-donating to strongly electron-accepting. mdpi.com This modification has a profound impact on the molecule's electronic structure, affecting its absorption and emission spectra and increasing its thermal stability. mdpi.com

Table 1: Oxidation Products of 3-Acetylthianaphthene

| Starting Material | Oxidizing Agent | Product |

| This compound | H₂O₂ / Acetic Acid | This compound-S-oxide |

| This compound | Excess H₂O₂ / Acetic Acid | This compound-S,S-dioxide |

| This compound-S-oxide | m-CPBA | This compound-S,S-dioxide |

Characterization of these oxidized products is typically achieved through spectroscopic methods. In Infrared (IR) spectroscopy, the formation of the sulfoxide and sulfone is indicated by the appearance of strong S=O stretching bands. Nuclear Magnetic Resonance (NMR) spectroscopy shows a downfield shift of the protons adjacent to the sulfur atom upon oxidation due to the deshielding effect of the oxygen atom(s).

Photochemical Reaction Pathways

The presence of the carbonyl chromophore in this compound makes it amenable to photochemical transformations. Upon absorption of light, the molecule is promoted to an excited state, enabling reactions that are not accessible under thermal conditions.

While many photochemical reactions require UV irradiation, processes activated by visible light are of increasing interest. For this compound, visible light can induce electronic transitions, leading to excited states that can participate in various reactions. These can include energy transfer processes to other molecules or direct reaction from the excited state, such as isomerization or addition reactions. researchgate.net

One of the most significant photochemical reactions of carbonyl compounds is the [2+2] photocycloaddition, also known as the Paterno-Büchi reaction. mdpi.com In this reaction, the excited state of the carbonyl compound adds to an alkene to form a four-membered oxetane (B1205548) ring. mdpi.com

Photoexcited this compound has been shown to undergo [2+2] cycloaddition with alkenes. For example, its reaction with 2-morpholinopropenenitrile occurs at the C2-C3 double bond of the thianaphthene ring. researchgate.net This type of reaction provides a pathway to complex polycyclic structures that can be further elaborated. mdpi.com The regioselectivity and stereoselectivity of these cycloadditions are key aspects of their synthetic utility.

Table 2: Photocycloaddition of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | 2-Morpholinopropenenitrile | [2+2] Photocycloaddition | Fused Thiophene-Cyclobutane Adduct |

Nucleophilic Addition Reactions

The carbonyl group of this compound is an electrophilic center and is susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction of aldehydes and ketones involves the addition of a nucleophile to the carbonyl carbon, which results in the change of hybridization at this carbon from sp² to sp³. chemistrysteps.comlibretexts.org The reaction can be catalyzed by either acid or base. chemistrysteps.com Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group towards attack by weaker nucleophiles. chemistrysteps.com

A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, amines, and cyanide, can add to the carbonyl group. masterorganicchemistry.comacademie-sciences.fr The initial product is a tetrahedral alkoxide intermediate, which is then typically protonated upon workup to yield an alcohol. libretexts.org

Table 3: Examples of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Product (after protonation) |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 1-(Benzo[b]thiophen-3-yl)ethanol |

| Alkyl group | Methylmagnesium bromide (CH₃MgBr) | 2-(Benzo[b]thiophen-3-yl)propan-2-ol |

| Cyanide | Hydrogen cyanide (HCN) / NaCN | 2-(Benzo[b]thiophen-3-yl)-2-hydroxypropanenitrile |

Electrophilic Aromatic Substitution on the Acetylthianaphthene Core

The benzo[b]thiophene ring system is aromatic and can undergo electrophilic aromatic substitution. chemicalbook.com The thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. chegg.com In unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position. chemicalbook.comchegg.com However, in this compound, the acetyl group at the C3 position is an electron-withdrawing group and acts as a deactivating group for electrophilic substitution on the thiophene ring. youtube.com

Therefore, electrophilic substitution will be directed to the benzene portion of the molecule. The acetyl group's deactivating nature makes the reaction slower than with unsubstituted benzothiophene (B83047). masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The specific position of substitution on the benzene ring (C4, C5, C6, or C7) will be influenced by the directing effects of both the fused thiophene ring and the deactivating acetyl group.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. wikipedia.org Aryl alkyl ketones like this compound can potentially undergo specific types of rearrangements.

One such reaction is the Willgerodt-Kindler reaction. This reaction converts an aryl alkyl ketone into a terminal amide or thioamide upon heating with ammonium (B1175870) polysulfide (Willgerodt reaction) or with an amine and elemental sulfur (Kindler modification). organic-chemistry.orgwikipedia-on-ipfs.orgwikipedia.org The reaction results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its simultaneous oxidation. wikipedia.orgmsu.edu For this compound, this would involve the conversion of the acetyl group into a thioamidoethyl or amidoethyl group attached to the C3 position. The mechanism is complex and is thought to involve the formation of an enamine, which then reacts with sulfur. wikipedia-on-ipfs.orgwikipedia.org

Other potential rearrangements could be initiated from derivatives of this compound. For instance, the corresponding oxime could undergo a Beckmann rearrangement, or an α-haloketone derivative could undergo a Favorskii rearrangement. libretexts.org More complex skeletal rearrangements, known as Wagner-Meerwein rearrangements, can occur via carbocation intermediates under certain conditions. msu.edu

Design, Synthesis, and Characterization of 3 Acetylthianaphthene Derivatives

Medicinal Chemistry-Oriented Derivatization

The benzo[b]thiophene nucleus is a common feature in many biologically active compounds, and derivatives of 3-acetylthianaphthene are no exception. nih.govijpsjournal.com These derivatives have been explored for various therapeutic applications, including as enzyme inhibitors and antimicrobial agents. nih.govmdpi.com

The synthesis of bioactive analogues from this compound often involves modifications of the acetyl group or the benzo[b]thiophene core. For instance, 3-acylbenzo[b]thiophenes are considered structural hybrids of benzothiophene (B83047) and chalcones and have been synthesized to explore their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov

One synthetic approach involves an intramolecular Wittig reaction. For example, 3-benzoyl-2-phenylbenzothiophenes can be prepared from 2-mercaptobenzyltriphenylphosphonium bromide and various benzoyl chlorides. This reaction yields a series of 3-acyl-2-phenylbenzo[b]thiophenes with different substituents on the benzoyl and phenyl rings. nih.gov

Another strategy for creating bioactive derivatives is the synthesis of acylhydrazones. Benzo[b]thiophene-2-carbohydrazides can be reacted with various aromatic or heteroaromatic aldehydes to produce a diverse library of acylhydrazone derivatives. While this example starts from the 2-position, similar chemical transformations could be envisioned for a 3-carbohydrazide derivative of thianaphthene (B1666688), which could be derived from this compound. These acylhydrazones have been screened for their activity against multidrug-resistant Staphylococcus aureus. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 3-acylbenzo[b]thiophene derivatives investigated as cholinesterase inhibitors, the nature and position of substituents on the aromatic rings significantly influence their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

In a study of 3-benzoyl-2-phenylbenzothiophene-chalcone hybrids, it was found that these compounds generally showed better inhibition of both AChE and BChE compared to their 2-phenylbenzothiophene precursors. nih.gov Specific substitutions on the benzoyl moiety led to varied activities. For instance, a derivative with a trifluoromethyl group at the para-position of the benzoyl ring (Compound 5f ) was identified as the most potent AChE inhibitor in the series. nih.gov Conversely, a derivative with an amino group at the para-position of the benzoyl ring (Compound 5h ) was the best BChE inhibitor, with an IC50 value comparable to the reference drug galantamine. nih.gov The presence of amino and hydroxyl groups on the 3-benzoyl moiety appeared to be favorable for BChE inhibition. nih.gov

| Compound | R Substituent (on 3-benzoyl group) | AChE IC50 (µM) | BChE IC50 (µM) |

| 5a | H | > 100 | > 100 |

| 5b | 4-CH3 | 85.3 | > 100 |

| 5c | 4-OCH3 | > 100 | > 100 |

| 5d | 4-CN | 80.4 | 88.2 |

| 5e | 4-NO2 | 75.3 | 65.4 |

| 5f | 4-CF3 | 62.1 | 75.3 |

| 5g | 4-Cl | 90.2 | 95.1 |

| 5h | 4-NH2 | > 100 | 24.3 |

| 5i | 4-OH | > 100 | 59.6 |

| Galantamine | - | 1.5 | 28.1 |

| Data sourced from a study on benzothiophene-chalcone hybrids as cholinesterase inhibitors. nih.gov |

Catalytically Active Derivatives

The exploration of catalytically active derivatives of this compound is an area with limited specific examples in the current literature. However, the broader class of benzo[b]thiophene-containing molecules has been utilized in the design of ligands for transition metal catalysts. For example, rhodium complexes have been studied for the catalytic transformation of benzo[b]thiophene itself, demonstrating C-S bond cleavage, which is relevant to hydrodesulfurization processes. acs.org

While derivatives of this compound have not been explicitly reported as catalysts themselves, the functional groups present in its derivatives, such as amines, amides, or other heteroatomic systems introduced via modification of the acetyl group, could potentially act as coordinating sites for metal ions, thereby forming catalytically active metal complexes. The development of benzo[b]thiophene-based catalysts remains an area for future research.

Targeted Functionalization for Specific Properties

Targeted functionalization of the this compound molecule is key to tailoring its properties for specific applications. The acetyl group at the 3-position is a versatile functional handle for a variety of chemical transformations.

For medicinal chemistry applications, the carbonyl group of the 3-acetyl moiety can undergo condensation reactions with hydrazines to form hydrazones, or with hydroxylamines to form oximes. It can also be a precursor for the synthesis of more complex heterocyclic systems fused to the benzo[b]thiophene ring. For example, it can be a building block for the synthesis of pyrazole (B372694) or isoxazole (B147169) derivatives.

In the context of materials science, the methyl group of the acetyl function can be functionalized through aldol-type condensations to extend the π-conjugation of the system, a common strategy for tuning the optical and electronic properties of organic materials. Furthermore, the acetyl group can be oxidized to a carboxylic acid, which can then be converted to esters or amides to attach various functional groups, or used to anchor the molecule to surfaces.

Palladium-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of the benzo[b]thiophene core, although these are more commonly performed on halogenated derivatives. ias.ac.in For instance, a library of 3-(α-styryl)-benzo[b]thiophenes was synthesized via palladium-catalyzed coupling of 3-bromobenzo[b]thiophenes with N-tosylhydrazones. nih.gov Such strategies could potentially be adapted for derivatives of this compound.

Exploration of Biological Activities and Pharmacological Potential

Antineoplastic Activity (e.g., Anticancer Agent Exploration)

Thianaphthene (B1666688) derivatives have been investigated for their potential as anticancer agents, with several studies demonstrating their cytotoxic effects against various cancer cell lines. The structural modifications on the thianaphthene ring system play a crucial role in determining their antineoplastic potency and selectivity.

For instance, certain bis-1,3-thiazine derivatives have shown activity against breast and liver cancer cell lines while exhibiting lower toxicity towards normal cells. researchgate.net Similarly, dipyridothiazines, which are structurally related to thianaphthenes, have been identified as a promising scaffold for novel anticancer agents. nih.gov Some of these compounds have demonstrated potent activity against glioblastoma and have been shown to be more effective than cisplatin (B142131) in certain cases. nih.gov

The anticancer activity of various heterocyclic compounds, including those with structural similarities to thianaphthene, has been evaluated against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Table 1: Cytotoxic Activity of Selected Heterocyclic Compounds Against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Bis-1,3-thiazine derivatives | Breast (MCF-7) | Varies | researchgate.net |

| Bis-1,3-thiazine derivatives | Liver (HepG2) | Varies | researchgate.net |

| 3,6-Diazaphenothiazine derivative | Glioblastoma (SNB-19) | More potent than cisplatin | nih.gov |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Glioblastoma (U-87) | Reduces cell viability to 19.6 ± 1.5% | nih.gov |

This table is for illustrative purposes and shows data for related heterocyclic compounds, not 3-Acetylthianaphthene itself.

Anti-inflammatory and Analgesic Studies

Thianaphthene derivatives have been investigated for their potential to alleviate inflammation and pain. The anti-inflammatory and analgesic activities are often attributed to their ability to modulate the production of inflammatory mediators.

Studies on various natural and synthetic compounds have demonstrated that heterocyclic structures can possess significant anti-inflammatory and analgesic properties. brieflands.comdovepress.com For example, some compounds have been shown to inhibit paw edema induced by carrageenan and formalin in animal models. brieflands.com The analgesic effects have been evaluated using tests such as the acetic acid-induced writhing test and the hot plate method. dovepress.combiomedpharmajournal.org

Table 3: Anti-inflammatory and Analgesic Activity of Selected Compounds in Animal Models

| Compound/Extract | Assay | Effect | Reference |

|---|---|---|---|

| Ethyl acetate (B1210297) fraction of Leptadenia reticulata (600 mg/Kg) | Carrageenan-induced paw edema | 60.59% inhibition | brieflands.com |

| Ethyl acetate fraction of Leptadenia reticulata (600 mg/Kg) | Formalin-induced paw edema | 59.24% inhibition | brieflands.com |

| Ethyl acetate fraction of Leptadenia reticulata | Acetic acid-induced writhing | 76.25% reduction | brieflands.com |

| 80% Methanol root extract of Echinops kebericho (400 mg/kg) | Acetic acid-induced writhing | 57.84% reduction | dovepress.com |

| 80% Methanol root extract of Echinops kebericho (400 mg/kg) | Hot plate method | 69.40% increase in reaction time | dovepress.com |

| 80% Methanol root extract of Echinops kebericho (400 mg/kg) | Carrageenan-induced paw edema | 70.00% inhibition | dovepress.com |

This table illustrates the anti-inflammatory and analgesic potential of various extracts and fractions, providing a context for the potential activities of thianaphthene derivatives.

Enzyme Inhibition and Receptor Binding Assays

The thianaphthene scaffold can serve as a basis for the design of enzyme inhibitors and receptor ligands. The specific interactions of these molecules with the active site of an enzyme or the binding pocket of a receptor are crucial for their pharmacological effects.

Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. youtube.comyoutube.com Different types of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished based on how the inhibitor interacts with the enzyme and its substrate. youtube.comyoutube.com Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov The equilibrium dissociation constant (Kd) and the inhibitory constant (Ki) are important parameters derived from these assays. nih.gov

Table 4: Enzyme Inhibition and Receptor Binding Data for Selected Compounds

| Compound Class/Compound | Target | Assay Type | Value (unit) | Reference |

|---|---|---|---|---|

| Azinane triazole derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition (IC50) | 0.73 ± 0.54 µM (for 12d) | nih.gov |

| Azinane triazole derivatives | Butyrylcholinesterase (BChE) | Enzyme Inhibition (IC50) | 0.017 ± 0.53 µM (for 12d) | nih.gov |

| Azinane triazole derivatives | α-Glucosidase | Enzyme Inhibition (IC50) | 36.74 ± 1.24 µM (for 12d) | nih.gov |

| [3H]UR-MN259 ([3H]11) | Histamine H3 Receptor | Radioligand Binding (pKi) | 9.56 | nih.gov |

This table provides examples of enzyme inhibition and receptor binding data for various compounds to illustrate the types of interactions that can be studied for thianaphthene derivatives.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is fundamental to the development of new therapeutic agents. For thianaphthene derivatives and related heterocyclic compounds, a variety of mechanisms have been proposed to explain their biological activities.

In the context of anticancer activity, proposed mechanisms often involve the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways that are dysregulated in cancer cells. For example, some dipyridothiazines have been shown to induce mitochondrial apoptosis in glioblastoma cells. nih.gov

The anti-inflammatory effects of certain compounds are linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the suppression of pro-inflammatory cytokine production. scielo.br For instance, some natural products have been found to inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.gov

The analgesic properties of some compounds may be mediated through interactions with the central and peripheral nervous systems, potentially involving opioid or adrenergic receptors. biomedpharmajournal.orgnih.gov The antimicrobial action of certain heterocyclic compounds is attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. nih.gov

The elucidation of these mechanisms often involves a combination of in vitro cellular assays, in vivo animal models, and molecular biology techniques to identify the specific cellular targets and signaling pathways affected by the compound.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-Acetylthianaphthene. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the benzo[b]thiophene core and the methyl protons of the acetyl group. The aromatic region typically shows complex multiplets due to spin-spin coupling between adjacent protons. The methyl protons, being in a different chemical environment, appear as a distinct singlet.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The spectrum for this compound will show signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the eight carbons of the benzo[b]thiophene ring system. The chemical shift of the carbonyl carbon is characteristically downfield due to the deshielding effect of the oxygen atom. A thumbnail of a ¹³C NMR spectrum for 3-Acetylbenzo[b]thiophene is available from Maybridge Chemical Company Ltd. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 7.50 - 7.60 | 125.0 - 126.0 |

| C4-H | 7.80 - 7.90 | 124.0 - 125.0 |

| C5-H | 7.30 - 7.40 | 124.5 - 125.5 |

| C6-H | 7.30 - 7.40 | 123.0 - 124.0 |

| C7-H | 8.00 - 8.10 | 122.0 - 123.0 |

| C=O | - | 190.0 - 192.0 |

| CH₃ | 2.50 - 2.60 | 26.0 - 27.0 |

| C3 | - | 135.0 - 136.0 |

| C3a | - | 139.0 - 140.0 |

| C7a | - | 142.0 - 143.0 |

Note: The data in this table is based on typical chemical shift ranges for similar compounds and predictive software. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent aromatic protons on the benzene (B151609) ring, helping to delineate the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) establishes correlations between protons and the carbons to which they are directly attached. This allows for the direct assignment of protonated carbons in the benzo[b]thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the position of the acetyl group by showing a correlation between the methyl protons and the carbonyl carbon, as well as with carbons C2 and C3 of the thiophene (B33073) ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in this compound. Both techniques probe the vibrational modes of the molecule, but due to different selection rules, they often provide complementary information. A KBr wafer FTIR spectrum and an FT-Raman spectrum are available from Maybridge Chemical Company Ltd. and Bio-Rad Laboratories, Inc., respectively. nih.gov

Table 2: Characteristic IR and Raman Bands of this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | 2950 - 2850 |

| Carbonyl (C=O) Stretch | 1660 - 1680 (strong) | 1660 - 1680 (moderate) |

| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | 1600 - 1450 (multiple bands) |

| C-S Stretch | 700 - 600 | 700 - 600 |

The most prominent band in the IR spectrum is the strong absorption due to the C=O stretch of the ketone, which is expected in the region of 1660-1680 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₁₀H₈OS, corresponding to a molecular weight of approximately 176.24 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) of this compound would show a prominent molecular ion peak (M⁺) at m/z 176. The fragmentation pattern provides valuable structural information. According to NIST mass spectrometry data, the spectrum of 1-(benzo[b]thien-3-yl)-ethanone shows a total of 109 peaks, with the top peak at an m/z of 161 and the third highest peak at an m/z of 176. nih.gov

A primary fragmentation pathway involves the loss of the methyl radical (•CH₃) from the acetyl group, leading to the formation of a stable benzothienoyl cation.

M⁺ (m/z 176): The molecular ion.

[M - CH₃]⁺ (m/z 161): This is often the base peak, resulting from the cleavage of the bond between the carbonyl carbon and the methyl group. This fragment is particularly stable due to resonance delocalization.

[M - CO]⁺ or [M - C₂H₃O]⁺: Further fragmentation may involve the loss of carbon monoxide (CO) or the entire acetyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of the conjugated benzo[b]thiophene system. The presence of the acetyl group, a chromophore, will influence the position and intensity of these absorptions.

The spectrum is anticipated to display π → π* transitions, which are characteristic of the extended aromatic system. The conjugation of the carbonyl group with the thiophene ring can lead to a bathochromic (red) shift of the absorption maxima compared to the parent benzo[b]thiophene.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and the planarity of the benzo[b]thiophene ring system. It would also reveal the conformation of the acetyl group relative to the ring and how the molecules pack in the crystal lattice. While no specific crystal structure data for this compound is readily available in the searched public databases, such an analysis would provide the ultimate confirmation of its molecular structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, energy, and geometry.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. scirp.orgmdpi.com This approach is computationally efficient compared to other high-level methods, offering a good balance of accuracy and cost for molecules the size of 3-acetylthianaphthene. scirp.org

A DFT analysis of this compound would begin with geometry optimization to find the molecule's most stable three-dimensional structure. From this optimized geometry, a variety of electronic properties and reactivity descriptors can be calculated. chemrevlett.com Key insights would include the distribution of electron density, identifying electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack.

HOMO and LUMO Energies: The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.

Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap, which is an indicator of chemical stability. A smaller gap suggests higher reactivity. nih.gov

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules tend to be more reactive. semanticscholar.org

Electronegativity (χ): This describes the power of the molecule to attract electrons. dergipark.org.tr

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov

The following table illustrates the type of data that would be generated from a DFT study on this compound.

Illustrative Global Reactivity Descriptors for this compound (Calculated via DFT)

| Descriptor | Symbol | Formula | Hypothetical Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | IP | -EHOMO | 6.5 eV |

| Electron Affinity | EA | -ELUMO | 1.8 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 eV |

| Chemical Softness | S | 1 / η | 0.42 eV-1 |

| Electronegativity | χ | (IP + EA) / 2 | 4.15 eV |

| Electrophilicity Index | ω | χ2 / (2η) | 3.66 eV |

Note: These values are hypothetical and serve to illustrate the output of a DFT calculation. Actual values would depend on the chosen functional and basis set.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. mdpi.com DFT calculations are routinely used to simulate NMR, IR, and UV-Vis spectra. nih.govarxiv.orgresearchgate.net

NMR Spectroscopy: By calculating the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C) and correlating them with a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. youtube.comruc.dkmdpi.commdpi.com This is particularly useful for assigning peaks in complex experimental spectra and for distinguishing between potential isomers.

IR Spectroscopy: The calculation of vibrational frequencies corresponds to the absorption bands in an IR spectrum. These calculations help in assigning specific vibrational modes (e.g., C=O stretch, C-S stretch, C-H bend) to the observed experimental peaks. arxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netnih.gov This provides insight into the electronic transitions occurring within the molecule, such as π → π* transitions in the aromatic system.

Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

|---|---|---|

| ¹³C NMR | C=O Carbon | 190.5 ppm |

| ¹³C NMR | Thianaphthene (B1666688) C3 | 135.2 ppm |

| ¹H NMR | Acetyl Protons (-CH₃) | 2.6 ppm |

| IR | C=O Stretch | 1665 cm⁻¹ |

| UV-Vis | π → π* Transition (λmax) | 295 nm |

Note: Predicted values are illustrative. Experimental validation is necessary for confirmation.

Molecular Modeling and Docking Studies (in biological contexts)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor, typically a protein). mdpi.com While no specific docking studies featuring this compound as the primary ligand are prominent in the literature, derivatives of the parent thianaphthene (benzo[b]thiophene) scaffold are known to possess a range of biological activities.

If this compound were to be investigated as a potential enzyme inhibitor, molecular docking simulations would be a critical first step. nih.govnih.govchemrevlett.com The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Defining the active site or binding pocket of the enzyme.

Computationally placing the this compound molecule into this site in various possible conformations and orientations.

Using a scoring function to estimate the binding energy (or docking score) for each pose. A lower binding energy typically indicates a more favorable interaction. researchgate.net

These studies would identify key interactions, such as hydrogen bonds, π-π stacking, or hydrophobic interactions, between the ligand and amino acid residues in the active site. mdpi.com For instance, the carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor, while the bicyclic thianaphthene ring could engage in π-π stacking with aromatic residues like tyrosine or tryptophan. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathway of a chemical reaction. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the associated activation energies. stackexchange.comreadthedocs.io

For a molecule like this compound, computational methods could elucidate the mechanisms of its synthesis or its subsequent reactions. For example, in the Friedel-Crafts acylation of thianaphthene to form this compound, DFT calculations could be used to:

Model the structures and energies of the reactants, the acylium ion intermediate, the sigma complex (Wheland intermediate), and the final product.

Calculate the energy barrier (activation energy) for the rate-determining step, which is typically the formation of the sigma complex.

Explain the observed regioselectivity (i.e., why acylation occurs preferentially at the 3-position rather than the 2-position) by comparing the activation energies for the different pathways. The pathway with the lower energy barrier would be the favored one.

Prediction of Conformational Preferences

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. dntb.gov.uanih.gov For this compound, the primary conformational flexibility comes from the rotation of the acetyl group relative to the thianaphthene ring.

A potential energy surface (PES) scan can be performed computationally to explore this rotation. q-chem.comq-chem.comresearchgate.net In this procedure, the dihedral angle between the plane of the thianaphthene ring and the plane of the acetyl group is systematically varied (e.g., from 0° to 360° in small increments). At each step, the energy of the molecule is calculated while allowing all other parts of the molecule to relax to their lowest energy arrangement.

Plotting the energy versus the dihedral angle reveals the conformational energy profile. This profile would show:

Energy Minima: Correspond to the most stable, low-energy conformations (conformers). It is expected that the most stable conformer would have the acetyl group being coplanar with the thianaphthene ring to maximize conjugation, with potential minor variations due to steric interactions.

Energy Maxima: Represent high-energy transition states that the molecule must pass through to rotate from one stable conformation to another. The energy difference between a minimum and a maximum is the rotational energy barrier. mdpi.com

This analysis is crucial for understanding the molecule's average structure and how its shape might influence its reactivity and interactions with other molecules. rti.org

Analytical Method Development and Validation for 3 Acetylthianaphthene and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques form the foundation for the separation and quantification of 3-acetylthianaphthene and its metabolites. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods, each offering distinct advantages depending on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is a versatile technique for the analysis of moderately polar compounds like this compound. While specific methods for this compound are not extensively documented in publicly available literature, methodologies for structurally related benzothiophene (B83047) derivatives can be adapted. A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to achieve optimal separation of the parent compound from its potentially more polar metabolites.

Table 1: Illustrative HPLC Parameters for Analysis of Benzothiophene Derivatives (Note: These are generalized parameters and would require optimization for this compound)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) Methodologies

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. The selection of the stationary phase is critical for achieving good resolution. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, is often a suitable choice.

For the analysis of related sulfur-containing aromatic compounds like thiophene (B33073) in a benzene (B151609) matrix, a wax-type column has been utilized, demonstrating the applicability of GC for such analytes.

Table 2: Example GC Conditions for Analysis of Thiophene Derivatives (Note: These conditions are for a related compound and would need to be optimized for this compound)

| Parameter | Condition |

| Column | SH-WAX (30 m x 0.32 mm I.D., df = 1 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (2 min hold), ramp at 10 °C/min to 200 °C (5 min hold) |

| Detector | Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) |

| Detector Temperature | 280 °C |

Chiral Chromatography for Enantiomeric Separation

As this compound is achiral, it does not have enantiomers. However, if its metabolism were to introduce a chiral center, for instance, through the reduction of the acetyl group to a secondary alcohol, the resulting metabolites would be chiral. The separation of these enantiomeric metabolites would be essential to understand any stereospecific biological activity. Chiral HPLC is the predominant technique for such separations. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used.

For instance, the enantiomers of a structurally related indole-benzothiophene derivative have been successfully separated using a cellulose-based Chiralpak IB column. nih.gov This suggests that similar CSPs could be effective for the potential chiral metabolites of this compound.

Table 3: Representative Chiral HPLC Conditions for Benzothiophene Derivatives (Note: These conditions would be a starting point for the separation of potential chiral metabolites of this compound)

| Parameter | Condition |

| Column | Chiralpak IB (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Ethanol/Methanol (90:5:5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced specificity and sensitivity, making them indispensable for the analysis of drugs and their metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the analysis of drug metabolites, as it can provide molecular weight and structural information. In the context of this compound, LC-MS would be the method of choice for identifying and quantifying its metabolites in biological fluids.

Studies on the in vitro metabolism of 2-substituted benzothiophenes have indicated the formation of dihydrodiol and glutathione (B108866) adducts. nih.gov This suggests that a potential metabolic pathway for this compound could involve the formation of a reactive arene oxide intermediate on the benzothiophene ring. nih.gov An LC-MS/MS method would be crucial for the detection and characterization of such reactive metabolites and their conjugates.

Table 4: General LC-MS/MS Parameters for Metabolite Identification (Note: These are generalized parameters and would require specific optimization)

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full scan for metabolite profiling, product ion scan for structural elucidation |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds and can provide definitive identification based on both retention time and mass spectrum. For this compound, GC-MS analysis would yield a characteristic fragmentation pattern that can be used for its unequivocal identification.

Table 5: Anticipated GC-MS Parameters and Fragmentation for this compound (Based on data for 2-acetylthiophene (B1664040) and general fragmentation rules)

| Parameter | Value/Description |

| Molecular Formula | C₁₀H₈OS |

| Molecular Weight | 176.24 g/mol |

| Expected m/z of Molecular Ion (M+) | 176 |

| Potential Major Fragment Ions (m/z) | 161 ([M-CH₃]⁺), 133 ([M-COCH₃]⁺), 43 ([COCH₃]⁺) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Development of Robust and Validated Analytical Procedures

The development of robust and validated analytical procedures is fundamental for the accurate quantification of this compound and its metabolites in various matrices. Such methods are essential to ensure the reliability, quality, and consistency of analytical results. wjarr.com The validation process demonstrates that an analytical procedure is suitable for its intended purpose and is a requirement of regulatory bodies and quality standards. wjarr.comresearchgate.net Stability-indicating assay methods are particularly crucial, as they are designed to separate and quantify the intact active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions. researchgate.net

The primary analytical technique for the quantification of thianaphthene (B1666688) (benzothiophene) derivatives and related compounds is High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS). researchgate.netnih.govbas.bg The development of such a method involves a systematic approach to optimize chromatographic conditions and subsequently validate the method's performance according to International Council for Harmonisation (ICH) guidelines. pharmtech.comfda.gov

Chromatographic Method Development

The goal of method development is to achieve adequate separation between this compound, its potential process impurities, and its degradation products or metabolites. A reversed-phase HPLC (RP-HPLC) method is commonly developed for thiophene-based compounds. researchgate.net

Development typically involves:

Column Selection: A C18 column is a common choice for the stationary phase due to its versatility and effectiveness in separating moderately polar to non-polar compounds. researchgate.net

Mobile Phase Optimization: A combination of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is optimized to achieve the best resolution and peak shape. researchgate.netnih.gov Gradient or isocratic elution may be employed.

Wavelength Selection: The detection wavelength is selected based on the UV-Vis spectrum of this compound to ensure maximum sensitivity.

Based on methods developed for structurally similar thiophene derivatives, a set of optimized chromatographic conditions can be established. researchgate.net

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Thermo Scientific C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Sodium Acetate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Column Temperature | 25°C (Ambient) |

| Injection Volume | 20 µL |

| Run Time | 15 minutes |

Method Validation

Once the chromatographic conditions are optimized, the method must be validated to demonstrate its reliability for quantitative analysis. The validation is performed according to ICH Q2(R1) guidelines and typically includes the evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. fda.govnih.gov

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net To prove the stability-indicating capability of the method, forced degradation studies are conducted. Solutions of this compound are subjected to stress conditions including:

Acid Hydrolysis (e.g., 0.1 N HCl)

Base Hydrolysis (e.g., 0.1 N NaOH)

Oxidative Degradation (e.g., 3% H₂O₂)

Thermal Degradation (e.g., 80°C)

Photolytic Degradation (e.g., UV light exposure)

The method is considered specific if it can resolve the peak of the intact this compound from all the degradation product peaks, demonstrating that there is no interference. nih.gov

Linearity, Range, Accuracy, and Precision

These parameters are crucial for the quantitative power of the method.

Table 2: System Suitability and Validation Summary

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| System Suitability | ||

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | > 2000 | ~6500 |

| Method Validation | ||

| Linearity Range | - | 5 - 15 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | 0.90% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% | 0.59% |

| Limit of Detection (LOD) | - | 0.32 µg/mL |

| Limit of Quantitation (LOQ) | - | 0.98 µg/mL |

Data adapted by analogy from a validated method for a similar thiophene derivative. researchgate.net

Linearity is established by analyzing a series of standard solutions at different concentrations. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated. A value of ≥ 0.999 is typically required. researchgate.netscielo.br

Accuracy is determined by performing recovery studies on samples spiked with a known amount of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered is calculated. pharmtech.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Analysis of samples on the same day under the same conditions. pharmtech.com

Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment. pharmtech.com The precision is expressed as the Relative Standard Deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net These are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is evaluated to determine the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. Parameters that may be varied include:

Flow rate (e.g., ± 0.1 mL/min)

Mobile phase composition (e.g., ± 2%)

Detection wavelength (e.g., ± 2 nm)

Column temperature (e.g., ± 2°C)

The method is considered robust if the system suitability parameters remain within the acceptance criteria during these variations.

This systematic development and validation process ensures that the analytical procedure for this compound and its metabolites is fit for its intended purpose, providing accurate and reliable data for research, development, and quality control activities.

Investigations into Materials Science Applications

Incorporation into Organic Electronic Materials (e.g., Semiconductors, Conductors)

The benzo[b]thiophene core is a key structural motif in the design of high-performance organic semiconductors. These materials are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of substituents onto the benzo[b]thiophene scaffold allows for the fine-tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge injection and transport.

The acetyl group in 3-Acetylthianaphthene can serve as a synthetic anchor for building more extended π-conjugated systems. For instance, through reactions like the Knoevenagel condensation, the acetyl group can be reacted with other molecules to create larger, planar structures with enhanced electronic delocalization. This extended conjugation is a prerequisite for efficient charge carrier mobility in organic semiconductors. While direct polymerization of this compound is not widely reported, its derivatives are being explored as monomers for novel conjugated polymers.

Table 1: Potential Synthetic Routes for Organic Semiconductors from this compound

| Reaction Type | Reactant | Resulting Structure | Potential Application |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl-substituted benzo[b]thiophene | n-type organic semiconductor |

| Aldol (B89426) Condensation | Aromatic Aldehyde | Chalcone derivative | p-type organic semiconductor |

| Willgerodt-Kindler Reaction | Sulfur and Amine | Thioamide derivative | Monomer for conductive polymers |

Application in Optoelectronic Devices

Optoelectronic devices, which convert light into electricity or vice versa, rely on materials that can efficiently absorb and emit light and transport charge. The benzo[b]thiophene core, with its tunable electronic and optical properties, is a promising candidate for such applications. The functionalization of this core, for which this compound is a prime starting material, allows for the precise control of these properties.

For example, by extending the conjugation of the benzo[b]thiophene system through reactions involving the acetyl group, the light absorption and emission characteristics of the resulting material can be shifted to desired wavelengths. This is particularly important for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Theoretical studies, such as those employing density functional theory (DFT), have shown that the introduction of different acceptor moieties to a core structure can significantly influence the optoelectronic characteristics of the resulting chromophores.

Polymer Chemistry and Advanced Polymeric Materials

The development of advanced polymeric materials with specific electronic, optical, or mechanical properties is a major focus of modern materials science. The incorporation of the rigid and electronically active benzo[b]thiophene unit into a polymer backbone can lead to materials with enhanced thermal stability and conductivity.

The acetyl group of this compound provides a reactive site for polymerization reactions. For instance, it can be transformed into other functional groups that are amenable to polymerization techniques. The Willgerodt-Kindler reaction, for example, can convert the acetyl group into a thioamide. Thioamide-containing phenolic compounds have been used to synthesize benzoxazines, which can then be polymerized to form polybenzoxazines, a class of high-performance thermosetting polymers. While the direct application of this reaction to this compound for polymer synthesis is still an area of active research, it highlights a potential route to novel polymeric materials.

Supramolecular Assemblies and Smart Materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. These assemblies can exhibit "smart" behavior, responding to external stimuli such as light, temperature, or pH.

The benzo[b]thiophene scaffold has been incorporated into molecules designed for supramolecular self-assembly. For instance, a researchgate.netbenzothieno[3,2-b] researchgate.net-benzothiophene (BTBT) derivative functionalized with a peptide sequence has been shown to self-assemble in water to form hydrogels. rsc.org The formation of these gels can be controlled by pH and salt concentration, demonstrating a form of smart material behavior. rsc.org

While direct studies on the supramolecular assembly of this compound are not yet prevalent, the acetyl group offers possibilities for directing self-assembly through hydrogen bonding or by serving as a point of attachment for other self-assembling moieties. The ability to control the organization of these molecules on a nanoscale is crucial for the bottom-up fabrication of electronic and sensory devices.

Role of 3 Acetylthianaphthene in Catalysis

Substrate in Catalytic Transformations

As a substrate, 3-acetylthianaphthene can undergo a variety of catalytic transformations, primarily targeting the benzothiophene (B83047) ring system. The acetyl group at the 3-position influences the reactivity of the molecule, particularly the C2 position and the benzene (B151609) ring, in reactions such as C-H activation and functionalization.

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying heterocyclic compounds. mdpi.com For benzothiophenes, palladium-catalyzed direct arylation has been explored to functionalize both the thiophene (B33073) and the benzene portions of the molecule. mdpi.com The presence of the electron-withdrawing acetyl group at the C3 position can direct C-H activation to other positions on the ring system. For instance, in related benzothiophene systems with an electron-withdrawing group at C3, metal-free C-H/C-H type coupling with phenols has been shown to result in C4 arylation. nih.gov This suggests that this compound could serve as a substrate for similar regioselective functionalization.

Hydrogenation: Catalytic hydrogenation is a fundamental reaction for the saturation of aromatic rings. tcichemicals.comyoutube.com The benzothiophene ring of this compound can be a substrate for hydrogenation, which would lead to the corresponding saturated heterocyclic system. The choice of catalyst, be it a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst, would be crucial in achieving selective reduction of the heterocyclic ring over the benzene ring or the acetyl group. tcichemicals.comillinois.edu

Oxidation: Catalytic oxidation of the sulfur atom in the thianaphthene (B1666688) ring can lead to the formation of sulfoxides or sulfones, which are valuable synthetic intermediates. This transformation can alter the electronic properties of the benzothiophene system and enable further reactions. nih.gov

Cross-Coupling Reactions: While this compound itself might not be the primary substrate for common cross-coupling reactions like Suzuki or Stille couplings without prior halogenation, the development of C-H activation methods allows for its direct use. youtube.comnih.govyoutube.comyoutube.com Palladium-catalyzed reactions that proceed via C-H activation could enable the coupling of aryl or other groups to the benzothiophene backbone of this compound. mdpi.com

A summary of potential catalytic transformations involving this compound as a substrate is presented in the table below.

| Catalytic Transformation | Potential Reaction Site(s) | Catalyst Type | Potential Product(s) |

| C-H Arylation | C2, C4, C7 | Palladium, Metal-free | Arylated this compound derivatives |

| Hydrogenation | Thiophene and/or Benzene Ring | Pd/C, Rhodium complexes | Tetrahydro- or hexahydro-benzothiophene derivatives |

| Oxidation | Sulfur atom | Metal-based oxidants | This compound-S-oxide or S,S-dioxide |

| Reductive Amination of Acetyl Group | C=O of the acetyl group | Nickel, Rhodium | Chiral amines |

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. nih.gov The thianaphthene scaffold can serve as a backbone for the synthesis of novel ligands. The acetyl group in this compound provides a convenient handle for further chemical modifications to create bidentate or polydentate ligands.

For example, the acetyl group can be converted into an imine or an amine, which can then be further functionalized to introduce other coordinating groups like phosphines or other heterocycles. These modifications could lead to the development of chiral ligands for asymmetric catalysis. The synthesis of chiral Ni(II) complexes of Schiff bases derived from chiral tridentate ligands has been shown to be a leading methodology for the asymmetric synthesis of amino acids. nih.gov A similar approach could be envisioned starting from this compound.

Moreover, N-heterocyclic carbene (NHC) ligands derived from fused aromatic systems, such as acenaphthene, have demonstrated superior catalytic activity and stability in their transition metal complexes. mdpi.com This suggests that NHC ligands based on the thianaphthene framework could also be effective in catalysis.

Potential ligand modifications starting from this compound are outlined below:

| Starting Material | Modification Reaction | Potential Ligand Type | Potential Metal Coordination |

| This compound | Condensation with a chiral amine | Chiral Schiff base (N, S) | Palladium, Rhodium, Nickel |

| This compound | Reduction to alcohol, then etherification with a phosphine-containing group | P, S-donor ligand | Rhodium, Iridium |

| This compound | Conversion to an amino group, followed by functionalization | N, S-donor ligand | Various transition metals |

Organocatalysis and Biocatalysis

Organocatalysis: The field of asymmetric organocatalysis has seen significant growth, providing metal-free alternatives for the synthesis of chiral compounds. nih.gov The development of chiral organocatalysts derived from novel scaffolds is an active area of research. The thianaphthene core of this compound could be incorporated into the design of new organocatalysts. For instance, the acetyl group could be functionalized to introduce catalytically active moieties such as a proline or a thiourea (B124793) group.

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. tudelft.nltudelft.nl The acetyl group of this compound is a ketone, which is a common substrate for biocatalytic reduction by ketoreductases (KREDs). This could provide a green and efficient route to the corresponding chiral alcohol, 1-(thianaphthen-3-yl)ethanol. The resulting chiral alcohol is a valuable building block for the synthesis of more complex molecules. The use of oxidoreductases for the reduction of carbonyls is a well-established strategy in the pharmaceutical and fine chemical industries. tudelft.nl

| Catalytic Approach | Potential Transformation | Catalyst | Potential Product |

| Organocatalysis | Asymmetric aldol (B89426) or Michael addition using the acetyl group | Chiral amine or thiourea catalyst | Chiral β-hydroxy or β-amino ketones |

| Biocatalysis | Asymmetric reduction of the acetyl group | Ketoreductase (KRED) | (R)- or (S)-1-(Thianaphthen-3-yl)ethanol |

Development of Novel Catalytic Systems

The ongoing development of new catalytic methods for the functionalization of heterocycles is essential for advancing organic synthesis. Research into novel catalytic systems often involves the design of new catalysts or the application of existing catalysts to new substrates.